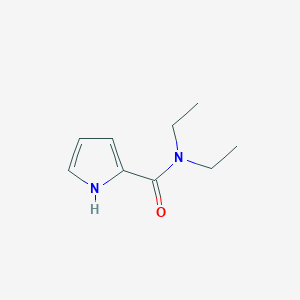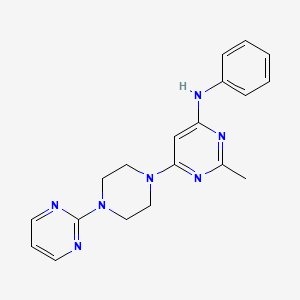![molecular formula C17H21N5O B6643015 1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as AMPEA and is a derivative of pyrimidine. The purpose of
Wirkmechanismus
The mechanism of action of AMPEA is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the transmission of glutamate, which is a neurotransmitter that plays a key role in learning and memory. By modulating the activity of the AMPA receptor, AMPEA may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
AMPEA has been shown to have a variety of biochemical and physiological effects. This compound has been shown to enhance long-term potentiation, which is a process that is involved in learning and memory. Additionally, AMPEA has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function. AMPEA has also been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
AMPEA has several advantages for lab experiments. This compound has a high affinity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in learning and memory. Additionally, AMPEA has been shown to be stable in vitro, which makes it a useful tool for studying the biochemical and physiological effects of this compound. However, there are also limitations to using AMPEA in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AMPEA has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on AMPEA. One area of research is focused on developing more effective methods for synthesizing this compound. Another area of research is focused on investigating the potential applications of AMPEA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research is needed to better understand the mechanism of action of AMPEA and to identify potential side effects associated with its use. Finally, research is needed to develop more effective delivery methods for AMPEA to improve its bioavailability in vivo.
Synthesemethoden
AMPEA can be synthesized using a variety of methods, including a one-pot reaction, a three-component reaction, and a Suzuki-Miyaura cross-coupling reaction. The one-pot reaction involves the reaction of 2-amino-4,6-dimethylpyrimidine, aniline, and 1-chloro-2-propanone in the presence of a base. The three-component reaction involves the reaction of 2-amino-4,6-dimethylpyrimidine, aniline, and ethyl acetoacetate in the presence of a catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-amino-4,6-dimethylpyrimidine, a boronic acid, and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
AMPEA has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPEA has also been shown to have anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Additionally, AMPEA has been shown to have analgesic properties and has been investigated as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
1-[4-(6-anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-18-16(20-15-6-4-3-5-7-15)12-17(19-13)22-10-8-21(9-11-22)14(2)23/h3-7,12H,8-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAJVSDBHPDQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-(4-methylphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642941.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6642943.png)
![N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642950.png)
![3-[1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-2-cyano-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B6642955.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6642962.png)
![2-[Methyl-[[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methyl]amino]-1-morpholin-4-ylethanone](/img/structure/B6642972.png)


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)

![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)

![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)